

The Cellular Target of ML241: A Technical Guide

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Compound of Interest		
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Abstract

ML241 is a potent and selective small molecule inhibitor that has garnered significant interest within the research community for its therapeutic potential, particularly in oncology. This document provides a comprehensive technical overview of the cellular target of **ML241**, its mechanism of action, and the key signaling pathways it modulates. Quantitative data from various studies are summarized, and detailed experimental protocols for relevant assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visually represented using diagrams to enhance understanding.

The Primary Cellular Target: p97/VCP ATPase

The primary cellular target of **ML241** is the AAA (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-containing protein (VCP).[1][2][3][4][5][6][7][8] p97 is a highly conserved and abundant protein that plays a crucial role in maintaining cellular protein homeostasis.[3] It is involved in a wide array of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagosome maturation, and membrane fusion.[2][3][4][8]

ML241 acts as a potent, selective, reversible, and ATP-competitive inhibitor of p97's ATPase activity.[3][5][9] Structural and functional studies have revealed that p97 is a hexamer, with each protomer containing two ATPase domains, D1 and D2.[4][10] **ML241** selectively targets and inhibits the D2 ATPase domain.[4][9]



Quantitative Data: Inhibitory Potency of ML241

The inhibitory activity of **ML241** against its target and its effects on cellular processes have been quantified in multiple studies. The following tables summarize the key IC50 values.

Target/Process	IC50 Value	Notes	References
p97 ATPase Activity	~100 nM (0.1 μM)	Potent inhibition of the enzyme's primary function.	[1][2][4][6][7][8]
p97-dependent proteasome substrate degradation	~3500 nM (3.5 μM)	Demonstrates the downstream cellular effect of p97 inhibition.	[4]

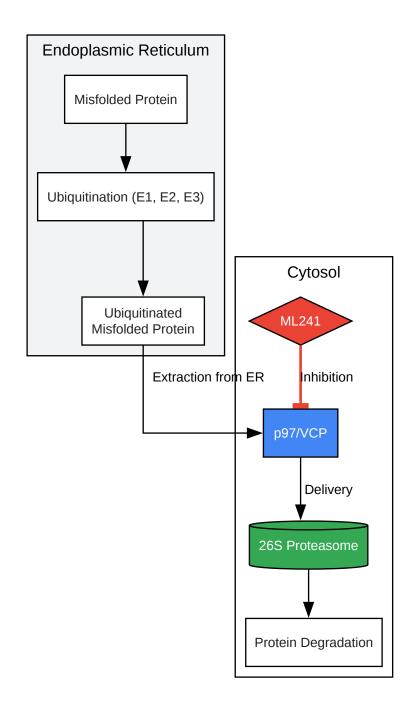
Key Signaling Pathways Modulated by ML241

Inhibition of p97 by **ML241** leads to the disruption of several critical cellular signaling pathways.

Ubiquitin-Proteasome System (UPS) and ER-Associated Degradation (ERAD)

p97 is a key player in the UPS, where it functions to extract ubiquitinated proteins from cellular structures, such as the endoplasmic reticulum, and deliver them to the proteasome for degradation. By inhibiting p97, **ML241** impairs the ERAD pathway, leading to the accumulation of misfolded and ubiquitinated proteins.[2][4][7][8] This disruption of protein homeostasis can induce cellular stress and apoptosis, which is a key mechanism for its anti-cancer activity.





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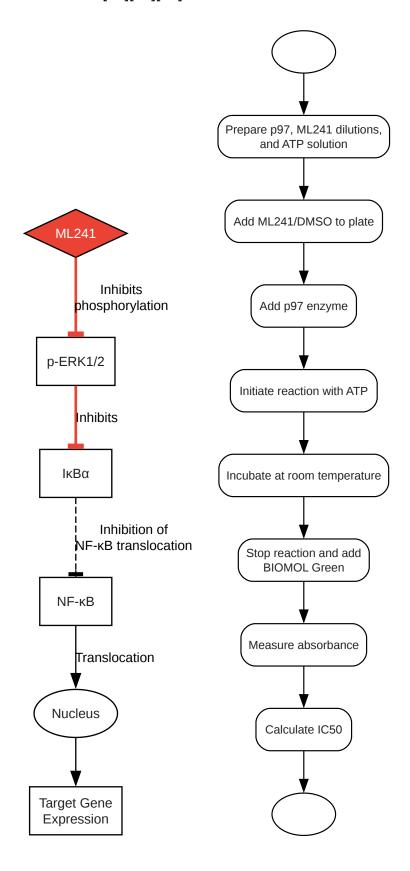
Caption: ML241 inhibits the p97-mediated ERAD pathway.

MAPK/ERK and NF-κB Signaling Pathways

Recent research has also implicated **ML241** in the modulation of other signaling cascades. A study on rotavirus proliferation demonstrated that **ML241** can inhibit the phosphorylation of ERK1/2, which are key components of the MAPK signaling pathway.[11][12][13] This inhibition



of the MAPK pathway was linked to the activation of the NF-κB signaling pathway, contributing to the antiviral effects of **ML241**.[11][12][13]





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